

A Comprehensive Technical Guide to 2-Nitro-2-butene

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Compound of Interest

Compound Name: 2-Nitro-2-butene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **2-Nitro-2-butene**, including its molecular weight and other key quantitative data. It also details an experimental protocol for its synthesis and outlines relevant analytical methodologies. Furthermore, this guide employs data visualization to illustrate the synthetic pathway and a characteristic reaction mechanism.

Core Molecular and Physical Properties

2-Nitro-2-butene is a nitroalkene with the chemical formula $C_4H_7NO_2$. It is a valuable intermediate in organic synthesis. A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₄ H ₇ NO ₂	[1] [2] [3]
Molecular Weight	101.105 g/mol	[1] [2] [3]
Exact Mass	101.047678466 Da	[1]
Boiling Point	145.6 °C at 760 mmHg	[1]
Density	1.003 g/cm ³	[1]
Vapor Pressure	6.07 mmHg at 25°C	[1]
Flash Point	45.8 °C	[1]
LogP (Octanol/Water Partition Coefficient)	1.710	[1]

Synthesis of 2-Nitro-2-butene: An Experimental Protocol

A common method for the synthesis of nitroalkenes such as **2-Nitro-2-butene** involves the dehydration of the corresponding β -nitro alcohol. The following protocol is a general procedure adapted from the synthesis of similar nitroolefins.

Reaction: Dehydration of 2-nitro-butan-3-ol

Materials:

- 2-nitro-butan-3-ol
- Phthalic anhydride
- Anhydrous magnesium sulfate
- Ice

Equipment:

- Round-bottomed flask (250 mL)
- Magnetic stirring bar
- Vacuum-insulated Vigreux column (10 cm)
- Stillhead with thermometer
- Condenser
- Receiving flask (50 mL)
- Water aspirator
- Oil bath
- Separatory funnel

Procedure:

- A 250 mL round-bottomed flask is charged with phthalic anhydride and 2-nitro-butan-3-ol.
- The flask is equipped with a Vigreux column, stillhead, condenser, and a receiving flask. The system is connected to a water aspirator and evacuated.
- The reaction vessel is heated in an oil bath to 150°C until the phthalic anhydride melts and a homogeneous solution is formed.
- The receiving flask is cooled in an ice bath, and the oil bath temperature is raised to 180-185°C.
- The **2-Nitro-2-butene** product co-distills with water and is collected in the receiving flask.
- The distillation is continued until no more product is collected.
- The distillate is transferred to a separatory funnel, and the organic layer (**2-Nitro-2-butene**) is separated from the aqueous layer.
- The organic layer is dried over anhydrous magnesium sulfate.

- The final product can be further purified by vacuum distillation.

Analytical Methods

The analysis of nitro compounds like **2-Nitro-2-butene** can be performed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.

For HPLC analysis of a similar compound, 2-nitrobutane, a reverse-phase (RP) method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful tool for the analysis of volatile nitro compounds. For air monitoring of related compounds like 2-nitropropane, samples can be collected on adsorbent tubes (e.g., Chromosorb 106) and then desorbed with a suitable solvent like ethyl acetate for GC analysis.

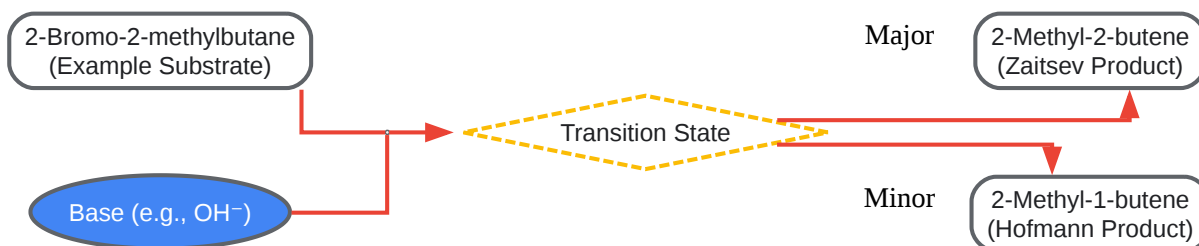
Visualizing Chemical Pathways

To better understand the synthesis and reactivity of **2-Nitro-2-butene**, the following diagrams illustrate the synthetic route and a fundamental reaction mechanism.



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Synthesis of **2-Nitro-2-butene** via dehydration.



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E2 elimination, a potential reaction pathway.

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